Delphinidin-3-O-(6-p-coumaroyl)glucoside

Description

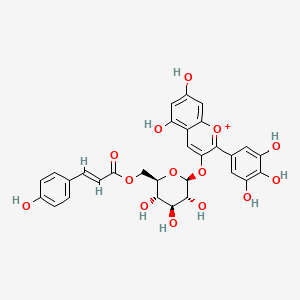

Structure

3D Structure

Properties

Molecular Formula |

C30H27O14+ |

|---|---|

Molecular Weight |

611.5 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C30H26O14/c31-15-4-1-13(2-5-15)3-6-24(36)41-12-23-26(38)27(39)28(40)30(44-23)43-22-11-17-18(33)9-16(32)10-21(17)42-29(22)14-7-19(34)25(37)20(35)8-14/h1-11,23,26-28,30,38-40H,12H2,(H5-,31,32,33,34,35,36,37)/p+1/t23-,26-,27+,28-,30-/m1/s1 |

InChI Key |

DHTPVCYNNWQRMN-LHRGPQAGSA-O |

SMILES |

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O)O |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O)O |

Origin of Product |

United States |

Occurrence, Distribution, and Accumulation in Biological Systems

Delphinidin-3-O-(6-p-coumaroyl)glucoside is a p-coumaroylated anthocyanin, a type of flavonoid pigment found across various plant species. wikipedia.org Its formation in the anthocyanin biosynthesis pathway involves the enzyme anthocyanin 3-O-glucoside 6″-O-hydroxycinnamoyltransferase, which facilitates the reaction between delphinidin (B77816) 3-O-glucoside and p-coumaroyl-CoA. wikipedia.org As a metabolite, it is functionally related to trans-4-coumaric acid and delphinidin. nih.gov

The presence of this compound has been confirmed in several fruits, most notably in grape species. It is found in red wine and certain red Vitis vinifera grape cultivars, such as Graciano. wikipedia.orgnih.gov It has also been identified in summer grapes (Vitis aestivalis), including the 'Cynthiana' cultivar. foodb.caphenol-explorer.euphenol-explorer.eu Beyond grapes, this compound has been detected in highbush blueberries (Vaccinium corymbosum), mung beans (Vigna radiata), and some species of Rubus (blackberry, raspberry). foodb.ca While not the exact compound, a closely related molecule, delphinidin 3-(6-p-coumaroylglucoside)-5-(6-malonylglucoside), is a key component of the pigment complex in the Asiatic dayflower (Commelina communis). nih.gov

| Organism | Common Name | Reference |

|---|---|---|

| Vitis vinifera | Common Grape (e.g., Graciano cultivar) | wikipedia.orgnih.govfoodb.ca |

| Vitis aestivalis | Summer Grape (e.g., Cynthiana cultivar) | nih.govfoodb.caphenol-explorer.eu |

| - | Red Wine | wikipedia.orgfoodb.caphenol-explorer.eu |

| Vaccinium corymbosum | Highbush Blueberry | foodb.ca |

| Vigna radiata | Mung Bean | foodb.ca |

| Rubus | Blackberry, Raspberry | foodb.ca |

Significance of Acylated Anthocyanins in Academic Inquiry

The acylation of anthocyanins, such as the addition of a p-coumaroyl group to delphinidin-3-O-glucoside, is a significant area of academic inquiry for several reasons. The presence of the acyl group can have a profound impact on the physicochemical properties of the anthocyanin molecule.

One of the most notable effects of acylation is the enhancement of pigment stability. Non-acylated anthocyanins are often unstable and susceptible to degradation by changes in pH, temperature, and light. nih.gov The addition of an acyl group, such as p-coumaric acid, can confer greater stability to the anthocyanin, which is of considerable interest for applications in the food and beverage industry as natural colorants. google.com This enhanced stability is attributed to intramolecular co-pigmentation, where the acyl group stacks with the anthocyanin's chromophore, protecting it from nucleophilic attack by water molecules.

From a research perspective, the study of acylated anthocyanins is crucial for understanding the full spectrum of anthocyanin diversity in nature and the biosynthetic pathways that lead to their formation. The enzymatic processes that govern acylation are a key area of investigation in plant biochemistry.

Biosynthetic Pathways and Enzymatic Mechanisms

Integration within the Phenylpropanoid Pathway

The biosynthesis of all anthocyanins, including Delphinidin-3-O-(6-p-coumaroyl)glucoside, is an integral part of the broader phenylpropanoid pathway. nih.govfrontiersin.org This pathway is a major route for the synthesis of thousands of secondary metabolites in plants, starting from the amino acid phenylalanine. frontiersin.orgnih.govresearchgate.net

The general phenylpropanoid pathway involves a series of enzymatic reactions that convert phenylalanine into 4-coumaroyl-CoA, a key intermediate. frontiersin.orgnih.gov This molecule then serves as a precursor for various branching pathways, one of which is the flavonoid biosynthesis pathway. researchgate.netfrontiersin.orgnih.gov Within the flavonoid pathway, a series of enzymes, including chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), and flavanone (B1672756) 3-hydroxylase (F3H), work sequentially to produce dihydroflavonols. researchgate.netnih.gov

To produce delphinidin-based anthocyanins specifically, the dihydroflavonol (dihydrokaempferol) must be hydroxylated at the 3' and 5' positions of its B-ring by the enzyme flavonoid 3',5'-hydroxylase (F3'5'H). nih.govnih.gov The resulting molecule, dihydromyricetin, is then converted to the unstable anthocyanidin, delphinidin (B77816), through the actions of dihydroflavonol 4-reductase (DFR) and anthocyanidin synthase (ANS). frontiersin.orgnih.gov These "late" biosynthetic steps are often coordinately regulated. researchgate.net From here, further modifications like glycosylation and acylation occur to produce the final stable pigment. nih.gov

Specific Enzymatic Steps Leading to this compound Formation

The final steps to synthesize this compound involve the sequential addition of a glucose molecule and then a p-coumaroyl group.

The crucial acylation step is catalyzed by an acyltransferase. Specifically, Anthocyanin 3-O-glucoside 6″-O-hydroxycinnamoyltransferase (A3T or 3AT) is the enzyme responsible for transferring an activated hydroxycinnamoyl group, such as p-coumaroyl-CoA, to the 6''-hydroxyl position of the glucose moiety on an anthocyanin 3-O-glucoside. wikipedia.orgwikipedia.orgnih.gov In the context of this article's subject, this enzyme facilitates the reaction between Delphinidin 3-O-glucoside and p-Coumaroyl-CoA to form this compound. wikipedia.orgwikipedia.org This type of enzyme has been isolated and characterized from species like Perilla frutescens. wikipedia.orgnih.govcapes.gov.br

Before acylation can occur, the delphinidin aglycone must be glycosylated. This is performed by a class of enzymes known as UDP-glycosyltransferases (UGTs). Specifically, UDP-Glucose:anthocyanidin 3-O-glucosyltransferase (3GT) catalyzes the transfer of a glucose molecule from UDP-glucose to the 3-hydroxyl group of the delphinidin aglycone. genome.jpwikipedia.org This reaction forms the intermediate Delphinidin 3-O-glucoside. genome.jpwikipedia.org This enzyme can act on several anthocyanidins, including delphinidin, and is a key step for the creation of the most common anthocyanins. genome.jpnih.gov

Plant acyltransferases are a diverse group of enzymes that modify anthocyanins. While the enzyme in section 3.2.1 is responsible for creating this compound, other acyltransferases exist that modify anthocyanins at different positions. For example, Anthocyanin 5-aromatic acyltransferase (5AT) catalyzes the transfer of an acyl group to a glucose molecule attached at the 5-position of the anthocyanin structure. nih.gov This enzyme acts on anthocyanidin 3,5-diglucosides and cannot use anthocyanin 3-monoglucosides (the precursor for our target compound) as a substrate. nih.gov The distinction between these acyltransferases (3AT vs. 5AT) highlights the specificity of enzymatic reactions that lead to the vast diversity of acylated anthocyanins found in nature.

Precursor Molecules and Intermediates

The synthesis of this compound relies on the availability of several key molecules.

| Molecule Name | Role in Pathway |

| Delphinidin 3-O-glucoside | The direct precursor that is acylated. It is formed by the glycosylation of the delphinidin aglycone. wikipedia.orgwikipedia.org |

| p-Coumaroyl-CoA | The activated acyl donor. It provides the p-coumaroyl group that is transferred to the glucose moiety of Delphinidin 3-O-glucoside. wikipedia.orgnih.govwikipedia.org |

| Delphinidin | The core anthocyanidin aglycone, which is first glycosylated at the 3-position. genome.jp |

| UDP-Glucose | The activated sugar donor, providing the glucose unit for the glycosylation of delphinidin. genome.jpwikipedia.org |

| This table summarizes the essential precursor molecules and intermediates in the final stages of this compound synthesis. |

Transcriptomic and Metabolomic Approaches to Pathway Elucidation

Modern 'omics' technologies have been instrumental in unraveling the complex pathways of anthocyanin biosynthesis. frontiersin.orgnih.gov

Transcriptomics , which is the study of the complete set of RNA transcripts in a cell, allows researchers to identify which genes are actively being expressed under certain conditions (e.g., in purple-colored tissues versus green ones). frontiersin.orgmdpi.comresearchgate.net By comparing the gene expression profiles, scientists can pinpoint candidate genes encoding the structural enzymes (like UGTs and acyltransferases) and the regulatory transcription factors (from families like MYB, bHLH, and WD40) that control the pathway. nih.govfrontiersin.orgmdpi.comacs.org

Metabolomics involves the large-scale study of small molecules, or metabolites, within cells and tissues. acs.org By analyzing the metabolome, researchers can identify and quantify the various anthocyanins and their precursors present in a plant. nih.govmdpi.com

The real power of these approaches comes from their integrated analysis . frontiersin.orgfrontiersin.orgmdpi.com By correlating the expression levels of specific genes (from transcriptomics) with the accumulation levels of specific metabolites (from metabolomics), researchers can build robust models of the biosynthetic pathway. nih.govnih.govnih.gov This integrated approach has been successfully used in numerous plants, including maize, potato, and grapevine, to identify the key genes and metabolites responsible for color development and to understand how the pathway is regulated. frontiersin.orgfrontiersin.orgresearchgate.net

Advanced Methodologies for Research Scale Isolation, Purification, and Comprehensive Structural Elucidation

Extraction Techniques for Research Purposes

The initial step in isolating Delphinidin-3-O-(6-p-coumaroyl)glucoside involves its extraction from a plant matrix. The selection of an appropriate solvent and sample preparation strategy is paramount to maximize yield and minimize degradation.

Anthocyanins, including acylated forms like this compound, are polar molecules, making polar solvents the primary choice for their extraction. jipbs.com Acidified alcoholic solvents are widely employed to effectively disrupt plant cell membranes, solubilize the pigment, and crucially, stabilize its chemical structure. nih.gov The acidic environment maintains the anthocyanin in its more stable flavylium cation form, which is essential for preventing degradation. nih.gov

Methanol is often reported as the most efficient extraction solvent; however, due to its toxicity, ethanol is frequently preferred, especially in applications related to food science. jipbs.com Acetone is another effective solvent. encyclopedia.pub To prevent the hydrolysis of the ester bond in acylated anthocyanins, weak organic acids such as formic acid, acetic acid, or citric acid are recommended over strong mineral acids. nih.gov The optimization of extraction parameters, including solvent composition, temperature, and time, is critical for achieving high recovery. For instance, studies on other anthocyanin-rich fruits have identified optimal conditions such as using a 50:50:1 (v/v/v) ratio of ethanol, water, and acetic acid. researchgate.net Higher temperatures can increase extraction yield but also risk thermal degradation of the heat-sensitive anthocyanin molecule. mdpi.comsci-hub.se

Table 1: Comparison of Solvents for Anthocyanin Extraction

| Solvent System | Advantages | Disadvantages | Common Acidifiers |

|---|---|---|---|

| Acidified Methanol | High extraction efficiency jipbs.com | Toxic, not suitable for food applications | Formic Acid, Acetic Acid |

| Acidified Ethanol | Lower toxicity, suitable for food applications researchgate.net | May be slightly less efficient than methanol jipbs.com | Acetic Acid, Citric Acid |

| Acidified Acetone | Good extraction efficiency | Higher volatility | Formic Acid |

| Acidified Water | "Green" solvent, low cost | Lower efficiency for some complex anthocyanins | Citric Acid, Formic Acid |

Following initial solvent extraction, the crude extract contains numerous interfering compounds such as sugars, organic acids, and other phenolics that must be removed. Solid-Phase Extraction (SPE) is a widely used and effective technique for sample cleanup and concentration. usamvcluj.ronih.gov The mechanism involves passing the crude extract through a cartridge containing a solid adsorbent (the stationary phase). The target anthocyanins are retained on the sorbent while impurities are washed away. The purified anthocyanins are then eluted with a small volume of an appropriate solvent.

The most common stationary phase for anthocyanin purification is C18, which operates on a reversed-phase mechanism. usamvcluj.ro However, C18 can exhibit low retention for more polar, glucosylated anthocyanins. nih.gov To overcome this, mixed-mode SPE cartridges that combine reversed-phase and cation-exchange mechanisms have been developed, offering better selectivity and resulting in higher purity extracts. usamvcluj.ro

Liquid-liquid extraction (LLE) is another conventional method used for purification. It operates based on the differential solubility of compounds in two immiscible liquid phases. For instance, ethyl acetate is often used to remove less polar phenolic compounds from the aqueous anthocyanin-rich extract. preprints.org This step can also be integrated into SPE protocols, where an ethyl acetate wash is used to remove impurities from the cartridge before eluting the target anthocyanins. usamvcluj.ro

Table 2: Overview of Sample Preparation Strategies

| Technique | Principle | Common Application | Key Parameters |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Differential affinity of compounds for a solid sorbent. | Cleanup and concentration of crude extracts. | Sorbent type (e.g., C18, mixed-mode), wash solvents, elution solvent (e.g., acidified methanol). |

| Liquid-Liquid Extraction (LLE) | Partitioning of compounds between two immiscible liquid phases. | Removal of interfering compounds like less polar phenolics. | Solvent choice (e.g., water/ethyl acetate), pH of aqueous phase. |

Chromatographic Separation and Purification Methodologies

For research-scale work requiring highly purified this compound, chromatographic techniques are indispensable. These methods separate compounds based on their differential interactions with a stationary and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for both the analysis and preparative purification of anthocyanins. nih.gov The method utilizes a high-pressure pump to pass the sample mixture through a column packed with a solid adsorbent material. For anthocyanin separation, reversed-phase columns, particularly C18, are most commonly used. nih.gov

The separation is typically achieved using a gradient elution, where the composition of the mobile phase is changed over time. A common mobile phase consists of two solvents: an aqueous phase acidified with an acid like formic or phosphoric acid (Solvent A) and an organic phase like acetonitrile or methanol (Solvent B). nih.govijeab.com The gradient starts with a high proportion of the aqueous solvent and gradually increases the proportion of the organic solvent, eluting compounds in order of increasing hydrophobicity. Detection is typically performed using a diode array detector (DAD) at a wavelength of approximately 520 nm, which is the maximum absorbance for anthocyanins. oiv.int

Table 3: Example of a Generic HPLC Gradient for Acylated Anthocyanin Separation

| Time (min) | % Solvent A (e.g., Water + 1% Formic Acid) | % Solvent B (e.g., Acetonitrile) |

|---|---|---|

| 0 | 95 | 5 |

| 20 | 80 | 20 |

| 35 | 60 | 40 |

| 40 | 5 | 95 |

| 45 | 95 | 5 |

Ultra Performance Liquid Chromatography (UPLC) is a more recent advancement that builds upon HPLC principles. UPLC systems use columns packed with smaller particles (typically sub-2 µm), which provides higher resolution, greater sensitivity, and significantly faster analysis times. A separation that might take 30-60 minutes on an HPLC system can often be completed in under 5 minutes using UPLC, while maintaining or even improving the resolution between peaks.

The mobile phases and column chemistries (e.g., BEH C18) used in UPLC are similar to those in HPLC, but the instrumentation is designed to operate at much higher pressures. mdpi.com This reduction in analysis time leads to lower solvent consumption, making UPLC a more environmentally friendly and cost-effective option for high-throughput analysis. semanticscholar.org

Table 4: Representative UPLC Conditions for Rapid Anthocyanin Analysis

| Parameter | Condition |

|---|---|

| Column | ACQUITY UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm) mdpi.com |

| Mobile Phase A | Water with 1% Formic Acid mdpi.com |

| Mobile Phase B | Acetonitrile mdpi.com |

| Flow Rate | 0.3 - 1.0 mL/min mdpi.com |

| Column Temperature | 35-40 °C mdpi.com |

| Injection Volume | 2-5 µL mdpi.com |

| Analysis Time | < 10 minutes mdpi.com |

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that is particularly well-suited for the preparative-scale purification of natural products. Unlike HPLC, CCC uses no solid support matrix, thereby eliminating issues of irreversible sample adsorption and degradation of labile compounds on the stationary phase. mdpi.com High-Speed Countercurrent Chromatography (HSCCC) is an advanced form of CCC that utilizes a strong centrifugal force to hold the stationary liquid phase in the column while the mobile phase is pumped through it.

The selection of a suitable two-phase solvent system is the most critical step in developing an HSCCC method. researchgate.net A commonly and successfully used system for separating acylated anthocyanins consists of methyl tert-butyl ether/n-butanol/acetonitrile/water, often acidified with trifluoroacetic acid (TFA). researchgate.netmdpi.com A study on the purification of acylated anthocyanins from purple sweet potato, including the structurally similar cyanidin 3-O-(6-O-p-coumaroyl)-β-D-glucopyranoside, successfully used a solvent system of methyl tert-butyl ether/n-butanol/acetonitrile/water/trifluoroacetic acid (1:4:1:5:0.01, v/v). researchgate.net The crude extract is dissolved in a mixture of the upper and lower phases and injected into the system, allowing for the separation and collection of high-purity fractions on a scale of hundreds of milligrams to grams. researchgate.net

Table 5: Common HSCCC Parameters for Acylated Anthocyanin Purification

| Parameter | Example Condition |

|---|---|

| Solvent System | Methyl tert-butyl ether/n-butanol/acetonitrile/water/TFA (1:4:1:5:0.01, v/v) researchgate.net |

| Revolution Speed | 880 rpm researchgate.net |

| Mobile Phase | Aqueous (lower) phase researchgate.net |

| Flow Rate | 1.5 mL/min researchgate.net |

| Detection | UV-Vis (e.g., 520 nm) |

Investigation of Bioactivities and Underlying Molecular Mechanisms in in Vitro and in Vivo Non Human Models

Antioxidant Activity and Free Radical Scavenging Mechanisms

Delphinidin-3-O-(6-p-coumaroyl)glucoside, an acylated anthocyanin, has been a subject of investigation for its potent antioxidant properties. The unique structural features of this molecule, combining a delphinidin (B77816) core with a p-coumaroyl group, contribute to its significant capacity to neutralize free radicals and mitigate oxidative stress in various non-human experimental models.

The antioxidant capacity of this compound and related compounds is frequently evaluated using in vitro assays that measure their ability to scavenge stable free radicals. The most common of these are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. In the DPPH assay, the antioxidant donates a hydrogen atom to the DPPH radical, a reaction that can be monitored by the decrease in absorbance at 517 nm researchgate.netnih.gov. Similarly, the ABTS assay measures the ability of a compound to scavenge the ABTS radical cation, with results observed spectrophotometrically around 734 nm nih.gove3s-conferences.org.

Studies on anthocyanins consistently demonstrate that delphinidin derivatives are among the most potent radical scavengers. For instance, delphinidin-3-O-glucoside has shown a very strong DPPH scavenging effect, with a reported IC50 value (the concentration required to scavenge 50% of the radicals) of 10.55 µM mdpi.com. The process of acylation, which involves the addition of an acid like p-coumaric acid, has been shown to significantly enhance this antioxidant activity mdpi.com. This enhancement is attributed to the added antioxidant capacity of the coumaric acid residue itself mdpi.com. While specific IC50 values for this compound are not always detailed, comparative studies on other flavonoids highlight this principle effectively.

| Compound | Assay | Antioxidant Activity (IC50) | Reference Compound | IC50 of Reference |

|---|---|---|---|---|

| Tiliroside (Kaempferol glycoside with p-coumaroyl group) | DPPH Scavenging | 23.3 µg/mL | Astragalin (Non-acylated form) | >100 µg/mL |

| Tiliroside (Kaempferol glycoside with p-coumaroyl group) | ABTS Scavenging | 15.4 µg/mL | Astragalin (Non-acylated form) | 27.9 µg/mL |

| Delphinidin-3-O-glucoside | DPPH Scavenging | 10.55 µM | Peonidin-3-O-glucoside | 14.87 µM |

Beyond simple chemical assays, the antioxidant effects of delphinidin derivatives have been confirmed in cellular models. These studies demonstrate the ability of the compounds to protect cells from oxidative damage by reducing the intracellular levels of reactive oxygen species (ROS). ROS are highly reactive molecules that can damage DNA, proteins, and lipids within cells.

The parent molecule, delphinidin, has been shown to prevent increases in oxidative stress in cultured neonatal cardiomyocytes stimulated with Angiotensin II nih.gov. Similarly, Delphinidin-3-O-sambubioside, another delphinidin glycoside, was found to significantly protect human liver HepG2 cells from oxidative stress induced by hydrogen peroxide (H2O2) researchgate.net. This protection was achieved by inhibiting the overproduction of ROS, preventing the depletion of glutathione (an endogenous antioxidant), and preserving the mitochondrial membrane potential researchgate.net. These findings suggest that this compound likely exerts comparable or even superior cytoprotective effects due to its enhanced antioxidant structure.

The addition of a p-coumaroyl group to the glucoside moiety of the anthocyanin is a key factor in its heightened antioxidant efficacy. This structural modification, known as acylation, enhances the molecule's protective capabilities through several mechanisms.

Firstly, the p-coumaroyl residue itself possesses inherent antioxidant activity due to its phenolic structure, effectively adding another active site to the molecule mdpi.com. Secondly, a comparative analysis of flavonoids with and without a p-coumaroyl group revealed that the acylated compound was a more effective antioxidant nih.govresearchgate.net. The study concluded that the 6′′-O-p-coumaroyl moiety enhances the molecule's ability to participate in electron-transfer and hydrogen-atom-transfer pathways, which are crucial for neutralizing free radicals nih.govresearchgate.net. Furthermore, this moiety can improve the molecule's ability to chelate metal ions like iron (Fe2+), which can otherwise participate in reactions that generate highly damaging free radicals nih.govresearchgate.net.

Anti-Inflammatory Effects in Non-Human Cellular and Animal Models

This compound and its structural relatives exhibit significant anti-inflammatory properties by modulating key signaling pathways and mediators involved in the inflammatory response.

A central mechanism for the anti-inflammatory action of delphinidin compounds is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a primary transcription factor that controls the expression of numerous genes involved in inflammation, including those for pro-inflammatory cytokines and enzymes nih.gov.

Studies using human articular chondrocytes have shown that delphinidin can inhibit the activation of NF-κB induced by the pro-inflammatory cytokine Interleukin-1β (IL-1β) nih.govresearchgate.net. This inhibition prevents the downstream expression of inflammatory enzymes such as cyclooxygenase-2 (COX-2) nih.govresearchgate.net. In another study, delphinidin-3-O-glucoside was found to lower the expression of NF-κB in mesenchymal stem cells nih.gov. By suppressing the NF-κB pathway, delphinidin and its glycosides can effectively reduce the production of key inflammatory molecules.

| Compound | Model System | Key Inflammatory Mediator Affected | Observed Effect |

|---|---|---|---|

| Delphinidin | Human Articular Chondrocytes | NF-κB Activation (induced by IL-1β) | Inhibition |

| Delphinidin | Human Articular Chondrocytes | COX-2 Expression (induced by IL-1β) | Inhibition |

| Delphinidin-3-O-glucoside | Mesenchymal Stem Cells | NF-κB Expression | Decreased |

| Delphinidin-3-O-glucoside | Mesenchymal Stem Cells | IL-10 Production | Increased |

The anti-inflammatory effects of this compound are closely linked to its ability to inhibit enzymatic pathways that generate oxidative stress. A key family of such enzymes is the NADPH oxidase (NOX) family, which are major sources of cellular ROS.

Research has demonstrated that delphinidin can act as an antioxidant by directly inhibiting NOX activity nih.gov. In a study on cardiac hypertrophy, delphinidin was found to suppress the activation of Rac1, a small GTPase that is essential for the assembly and activation of many NOX complexes nih.gov. This action leads to a reduction in ROS production. While direct studies on this compound and the specific isoform NOX4 are limited, NOX4 is recognized as a significant source of ROS in the vasculature and mitochondria nih.gov. Given the established ability of delphinidin to inhibit the broader NOX enzyme system, it is plausible that this compound also mitigates inflammation by modulating NOX4-dependent oxidative stress pathways.

Antiproliferative and Pro-Apoptotic Effects in Non-Human Cancer Cell Lines

Delphinidin and its glycosides have been shown to exert significant antiproliferative and pro-apoptotic effects across a variety of non-human cancer cell lines. mdpi.comphcog.com Research indicates that delphinidin can inhibit cell growth and trigger programmed cell death in cancers such as breast, lung, prostate, and ovarian cancer. mdpi.comnih.govmdpi.com For instance, in HER-2-positive breast cancer cell lines (MDA-MB-453 and BT-474), delphinidin inhibited viability in a dose-dependent manner. nih.gov Similarly, it demonstrated cytotoxic effects against human bladder cancer (T24) cells and inhibited the proliferation of non-small-cell lung cancer (NSCLC) cells, while having minimal impact on normal human bronchial epithelial cells. phcog.comnih.gov

A key characteristic of cancer cells is their ability to grow independently of a solid surface, a trait known as anchorage-independent growth. Delphinidin has been found to effectively inhibit this aspect of carcinogenesis. mdpi.comresearchgate.net In studies on breast cancer cell lines, delphinidin successfully blocked anchorage-independent growth, indicating its potential to interfere with tumor formation and metastasis. mdpi.com This effect is often linked to the suppression of neoplastic transformation pathways.

Delphinidin modulates multiple cell death pathways, primarily by inducing apoptosis (programmed cell death) and, in some contexts, autophagy. mdpi.com

Apoptosis: The pro-apoptotic effects of delphinidin are well-documented. It has been shown to activate key executioner proteins in the apoptotic cascade, such as caspase-3 and caspase-9. mdpi.comnih.gov This activation is often accompanied by the cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov Furthermore, delphinidin can alter the balance of pro- and anti-apoptotic proteins, for example, by increasing the expression of the pro-apoptotic protein Bax while decreasing the expression of anti-apoptotic proteins like Bcl-2. mdpi.comnih.gov This shift promotes the mitochondrial pathway of apoptosis. nih.gov In Jurkat human leukemia cells, delphinidin glycosides were specifically noted for their ability to induce a pro-apoptotic effect governed by caspase-3. mdpi.comresearchgate.net

Autophagy: Delphinidin can also induce autophagy, a cellular process of self-degradation. mdpi.com This response can be protective or lead to cell death depending on the cellular context. nih.gov The induction of autophagy by delphinidin is often linked to the inhibition of the AKT/mTOR signaling pathway and the activation of AMP-activated protein kinase (AMPK). mdpi.comnih.gov In some cancer cells, delphinidin-induced autophagy can enhance the effects of other treatments, such as radiotherapy. nih.gov

Delphinidin significantly modulates cellular signaling by targeting key protein kinases, particularly those in the PI3K/Akt/mTOR and MAPK pathways. nih.govresearchgate.net

mTOR Pathway: The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Delphinidin has been shown to suppress the mTOR signaling pathway. nih.govresearchgate.net It inhibits the phosphorylation of mTOR and its downstream effectors, such as p70S6K and eIF4E. nih.govresearchgate.net This inhibition is often a consequence of delphinidin suppressing upstream components like PI3K and Akt. mdpi.comnih.govnih.gov The suppression of the mTOR pathway is a key mechanism behind delphinidin's ability to induce autophagy and inhibit cancer cell proliferation. mdpi.comnih.gov

MAPK Pathway: Delphinidin also influences the mitogen-activated protein kinase (MAPK) pathways, which include ERK, JNK, and p38. Its effects can be context-dependent. For example, in some cancer cells, delphinidin inhibits the phosphorylation of ERK1/2 and p38, contributing to its anti-proliferative effects. nih.govnih.gov Conversely, in other scenarios, it can activate the JNK pathway, which is associated with the induction of apoptosis. mdpi.comnih.govnih.gov

Table 1: Effects of Delphinidin on Key Protein Kinases and Pathways

| Pathway | Target Protein | Observed Effect | Cancer Cell Line Example |

|---|---|---|---|

| PI3K/Akt/mTOR | PI3K, Akt, mTOR | Inhibition of Phosphorylation | NSCLC, Breast Cancer, Ovarian Cancer |

| p70S6K, S6 | Inhibition of Phosphorylation | Ovarian Cancer, Breast Cancer | |

| MAPK | ERK1/2, p38 | Inhibition of Phosphorylation | Ovarian Cancer, Breast Cancer |

| JNK | Activation of Phosphorylation | NSCLC, Breast Cancer |

Delphinidin can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant responsive element (ARE) pathway, a primary cellular defense mechanism against oxidative stress. nih.govnih.gov In mouse epidermal JB6 P+ cells, delphinidin treatment led to the upregulation of Nrf2 mRNA expression. nih.gov This activation of Nrf2, in turn, increases the expression of its target genes, including the cytoprotective enzyme heme oxygenase-1 (HO-1). nih.govnih.gov The enhanced production of HO-1 and other antioxidant enzymes contributes to the anti-carcinogenic effects of delphinidin by protecting cells from oxidative damage. nih.gov The activation of the Nrf2-ARE pathway has been linked to epigenetic mechanisms, specifically the demethylation of the Nrf2 promoter region. nih.govnih.gov

Modulation of Cellular Signaling Pathways

Delphinidin exerts its diverse bioactivities by modulating a complex network of interconnected cellular signaling pathways. Its anticancer effects stem from the simultaneous targeting of pathways that control cell proliferation, survival, apoptosis, and inflammation.

Key modulated pathways include:

PI3K/Akt/mTOR Pathway: Inhibition of this pathway is central to delphinidin's ability to halt cell proliferation, induce apoptosis, and trigger autophagy. mdpi.comresearchgate.netnih.gov

MAPK Pathways (ERK, JNK, p38): By differentially regulating these pathways, delphinidin can either block survival signals (inhibiting ERK) or activate death signals (activating JNK), thereby controlling the cell's fate. nih.govnih.govresearchgate.net

NF-κB Pathway: Delphinidin can suppress the activity of NF-κB, a key regulator of inflammation and cell survival, which also contributes to its inhibitory effect on COX-2. mdpi.com

Nrf2/ARE Pathway: Activation of this antioxidant pathway enhances cellular defense against oxidative stress, a critical factor in the initial stages of carcinogenesis. nih.govnih.gov

This multi-targeted approach allows delphinidin to interfere with carcinogenesis at various stages, from initiation to progression. mdpi.com

AMPK/SIRT1 Signaling Pathway

The AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway is a critical regulator of cellular energy balance and stress resistance. mdpi.com Research on delphinidin, the primary aglycone of this compound, has demonstrated its capacity to modulate this pathway. In studies involving breast cancer cells, delphinidin treatment was shown to activate the AMPK signaling pathway. researchgate.net Activated AMPK can, in turn, influence SIRT1 activity, creating a cascade that helps manage cellular stress and mitochondrial function. mdpi.com

In non-human models of cardiac hypertrophy, delphinidin has been shown to directly activate AMPK. nih.gov This activation leads to a series of downstream effects, including the inhibition of oxidative stress-inducing enzymes. nih.gov The interplay between AMPK and SIRT1 is crucial; AMPK activation can increase cellular NAD+ levels, which is a necessary cofactor for SIRT1 activity. nih.gov This suggests that delphinidin-related compounds can trigger a coordinated response that enhances cellular defense mechanisms against metabolic and oxidative stress. mdpi.comnih.gov

Table 1: Effects of Delphinidin on AMPK/SIRT1 Signaling Pathway Components in Non-Human Models

| Model System | Key Protein Target | Observed Effect of Delphinidin | Reference Finding |

|---|---|---|---|

| MDA-MB-453 Breast Cancer Cells | AMPK | Activation/Phosphorylation Increased | Delphinidin administration led to the activation of upstream proteins in the AMPK signaling pathway. researchgate.net |

| Angiotensin II-stimulated Cardiomyocytes | AMPK | Direct Activation | Delphinidin was found to directly activate AMP-activated protein kinase (AMPK). nih.gov |

| Aged Myocardium (Mouse Model) | AMPK | Inhibited Phosphorylation | Delphinidin significantly reduced ROS production by inhibiting the phosphorylation of AMPK. nih.gov |

PI3K/Akt Signaling Pathway in Muscle Cells

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is fundamental for regulating cell growth, proliferation, and survival, and it plays a significant role in muscle hypertrophy and atrophy. mdpi.com Insulin-like growth factor (IGF-1) is a key activator of this pathway, which stimulates protein synthesis. mdpi.com Delphinidin has been shown to inhibit the PI3K/Akt pathway in various cancer cell lines, which helps to reduce cell survival and proliferation. researchgate.netresearchgate.net

Table 2: Modulation of PI3K/Akt Signaling by Delphinidin in Non-Human Cell Models

| Model System | Key Protein Target | Observed Effect of Delphinidin | Reference Finding |

|---|---|---|---|

| Various Cancer Cell Lines | PI3K/Akt Pathway | Inhibition | Delphinidin inhibits cell survival and proliferation by blocking the PI3K/Akt pathway. researchgate.netresearchgate.net |

| MDA-MB-453 Breast Cancer Cells | Akt, phospho-Akt | Suppression | Delphinidin suppressed upstream proteins of the mTOR signaling pathway, including AKT and phospho-AKT. researchgate.net |

Effects on Metabolic Pathways in Non-Human Systems (e.g., Lipid Peroxidation)

Delphinidin and its glycosides have demonstrated significant effects on metabolic pathways, particularly those related to lipid metabolism and oxidative stress. Lipid peroxidation, a process where oxidants damage lipids, is a key indicator of oxidative stress. In human umbilical vein endothelial cells (HUVECs) damaged by oxidized low-density lipoprotein (oxLDL), delphinidin showed protective effects by suppressing the production of lipid peroxidation. nih.gov

Furthermore, in a study using HepG2 liver cells, Delphinidin-3-glucoside was found to inhibit palmitic acid-induced lipid accumulation. nih.gov The compound suppressed cellular senescence and restored the expression of genes related to fatty acid oxidation, thereby preventing the buildup of lipid droplets. nih.gov These findings indicate that delphinidin-based compounds can effectively mitigate oxidative damage and regulate lipid metabolism in non-human cellular models.

Table 3: Effects of Delphinidin and its Glucosides on Lipid Metabolism in Non-Human Systems

| Model System | Metabolic Process | Observed Effect | Reference Finding |

|---|---|---|---|

| oxLDL-induced HUVECs | Lipid Peroxidation | Suppression | Delphinidin imposed preventive effects on suppressing the production of lipid peroxidation. nih.gov |

| Palmitic Acid-induced HepG2 Cells | Lipid Accumulation | Inhibition | Delphinidin-3-glucoside suppressed the palmitic acid-induced accumulation of lipid droplets. nih.gov |

| Palmitic Acid-induced HepG2 Cells | Fatty Acid Oxidation | Restoration of Gene Expression | The compound inhibited lipid accumulation through the restoration of the expression of fatty acid oxidation genes. nih.gov |

Future Research Directions and Translational Perspectives in Non Clinical Fields

Untapped Biological Activities in Diverse Non-Human Models

While the antioxidant and anti-inflammatory properties of anthocyanins are well-documented, the specific biological activities of Delphinidin-3-O-(6-p-coumaroyl)glucoside in a wide range of non-human models remain largely unexplored. Current research has predominantly focused on in vitro cell cultures and mammalian models. For instance, the related compound, delphinidin-3-O-glucoside, has been shown to inhibit oxidative stress and inflammation in a rabbit model of atherosclerosis, suggesting that acylated forms could have similar or enhanced protective effects in cardiovascular models. nih.gov

Future investigations should extend to a more diverse array of non-human organisms to uncover novel bioactivities.

Insect Models: The effects of this compound on the lifespan, stress resistance, and gut microbiome of model organisms like Drosophila melanogaster (fruit fly) and Caenorhabditis elegans (nematode) could provide insights into its potential anti-aging and healthspan-extending properties.

Aquatic Models: Zebrafish (Danio rerio) are a valuable vertebrate model for studying developmental biology, toxicology, and disease. Research into the effects of this compound on zebrafish development, organogenesis, and response to environmental stressors could reveal new protective mechanisms.

Plant-Pathogen Interactions: Investigating the role of this anthocyanin in plant defense mechanisms against various pathogens, including fungi and bacteria, could lead to the development of novel, natural fungicides and bactericides for agricultural applications.

Advanced Structural-Activity Relationship Studies

The biological efficacy of anthocyanins is intrinsically linked to their chemical structure. The number and position of hydroxyl and methoxyl groups on the B-ring, the nature of the glycosidic units, and the type of acylation all influence their antioxidant and anti-inflammatory activities. nih.gov The presence of the p-coumaroyl group in this compound is known to contribute to its stability, but its precise impact on a broader range of biological activities is not fully understood. mdpi.com

Advanced structural-activity relationship (SAR) studies are crucial to elucidate the functional significance of the p-coumaroyl moiety. This can be achieved through:

Synthesis of Analogs: The chemical or enzymatic synthesis of a series of delphinidin-3-O-glucoside derivatives with different acyl groups (e.g., caffeoyl, feruloyl, acetyl) would allow for a systematic investigation of how the nature of the acylating acid affects biological function.

Computational Modeling: Utilizing molecular docking and other computational techniques to predict the interaction of these different acylated anthocyanins with specific protein targets, providing a theoretical basis for the observed differences in activity.

| Feature | Influence on Biological Activity |

| Hydroxyl Groups on B-Ring | An increased number of hydroxyl groups generally enhances antioxidant activity. nih.gov |

| Glycosylation | The presence and type of sugar moiety affect bioavailability and stability. |

| Acylation | The addition of an acyl group, such as p-coumaroyl, can enhance stability and modulate biological activity. mdpi.com |

| Methoxylation of B-Ring | Substitution of hydroxyl groups with methoxy groups can decrease antioxidant potential. nih.gov |

Innovative Analytical Method Development for Complex Matrices

Accurate quantification and characterization of this compound in complex matrices such as food, plant extracts, and environmental samples are essential for quality control and research. While High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the standard, there is a need for more innovative and efficient analytical methods. researchgate.net

Future developments in this area should focus on:

Advanced Chromatographic Techniques: The use of Ultra-High-Performance Liquid Chromatography (UHPLC) can significantly reduce analysis time and improve resolution. mdpi.com Exploring novel stationary phases, such as pentafluorophenyl phases, has shown promise for the efficient separation of a wide range of acylated anthocyanins. researchgate.net

High-Resolution Mass Spectrometry (HRMS): The application of HRMS and sequential collision mass spectrometry (MSn) allows for rapid and detailed structural elucidation of anthocyanins in complex mixtures without the need for extensive sample purification. researchgate.net

Green Extraction Techniques: Developing and optimizing environmentally friendly extraction methods, such as supercritical fluid extraction (SFE) and pressurized liquid extraction (PLE), to isolate this compound from its natural sources with high purity and yield.

Non-destructive Topical Analysis: Investigating the potential of techniques like Near-Infrared Spectroscopy (NIR) and hyperspectral imaging for the rapid, in-situ analysis of this compound in agricultural products without sample destruction. mdpi.com

Exploration of Biotechnological Production and Engineering of Biosynthesis Pathways

The natural abundance of this compound can be low and variable, making extraction from plant sources challenging and costly for industrial applications. Biotechnological production in microbial cell factories offers a promising alternative. nih.gov The biosynthesis of this compound involves the core flavonoid pathway followed by glycosylation and acylation steps. The final step is catalyzed by an acyltransferase, specifically an anthocyanin 3-O-glucoside 6″-O-hydroxycinnamoyltransferase, which transfers a p-coumaroyl group from p-coumaroyl-CoA to the glucose moiety of delphinidin-3-O-glucoside. wikipedia.org

Future research in this area should focus on:

Metabolic Engineering of Microorganisms: Engineering microbial hosts such as Escherichia coli and Saccharomyces cerevisiae to produce high titers of this compound. nih.gov This involves introducing the necessary plant-derived genes for the entire biosynthetic pathway and optimizing metabolic fluxes towards the final product.

Enzyme Discovery and Engineering: Identifying and characterizing novel acyltransferases with higher activity and broader substrate specificity to improve the efficiency of the acylation step. Protein engineering could be employed to enhance the catalytic properties of these enzymes.

Plant Cell and Tissue Culture: Optimizing plant cell and tissue culture systems for the production of this compound, which can provide a more "natural" production platform compared to microbial fermentation.

| Organism | Potential for Production |

| Escherichia coli | Well-established for metabolic engineering with a fast growth rate. nih.gov |

| Saccharomyces cerevisiae | A GRAS (Generally Recognized as Safe) organism suitable for food-grade production. nih.gov |

| Yarrowia lipolytica | An oleaginous yeast with a high capacity for producing precursor molecules. |

| Plant Cell Cultures | Can produce complex, post-translationally modified plant secondary metabolites. |

Applications in Non-Food, Non-Pharmaceutical Industries (e.g., Natural Colorants beyond human consumption, Materials Science)

The vibrant color and potential functional properties of this compound make it a candidate for various non-food and non-pharmaceutical applications.

Natural Dyes for Textiles: The use of natural dyes in the textile industry is gaining traction due to environmental concerns associated with synthetic dyes. researchgate.net Research into the extraction, purification, and application of this compound as a natural colorant for fabrics like cotton, wool, and silk is a promising avenue. Studies should focus on optimizing dyeing conditions and the use of eco-friendly mordants to improve colorfastness.

Bio-based Sensors: Anthocyanins change color in response to pH changes, a property that can be exploited for the development of intelligent materials. thepharmajournal.com this compound could be incorporated into biodegradable polymer films to create colorimetric sensors for monitoring food spoilage or for other applications where a visual pH indicator is needed.

Cosmetics: The antioxidant properties of this compound suggest its potential use as an active ingredient in cosmetic and cosmeceutical formulations to protect the skin from oxidative damage. Its natural color could also be utilized in makeup products.

Elucidation of Stability Mechanisms in Complex Systems (e.g., Molecular Dynamics and Quantum Mechanical Simulations)

The stability of anthocyanins is a critical factor for their practical application and is influenced by factors such as pH, temperature, light, and the presence of other molecules. thepharmajournal.com Acylation is known to enhance anthocyanin stability, partly through intramolecular co-pigmentation where the aromatic acyl group stacks against the anthocyanin core, protecting it from degradation. mdpi.com

Advanced computational methods can provide a deeper understanding of these stabilization mechanisms at the molecular level.

Molecular Dynamics (MD) Simulations: MD simulations can be used to model the conformational changes of this compound in different solvent environments and in the presence of other molecules. mdpi.com These simulations can reveal how the p-coumaroyl group interacts with the rest of the molecule and how this interaction contributes to its stability.

Quantum Mechanical (QM) Simulations: QM methods, such as Density Functional Theory (DFT), can be employed to calculate the electronic structure and reactivity of the molecule. nih.govnih.gov This can help to explain its antioxidant activity and predict its degradation pathways. DFT studies can also be used to model the thermodynamics of the binding between the anthocyanin and potential stabilizing co-pigments. nih.gov

Hybrid QM/MM Simulations: Combining QM and Molecular Mechanics (MM) methods can provide a powerful tool to study the behavior of this compound in complex biological systems, such as its interaction with proteins or lipid membranes.

By pursuing these future research directions, the full potential of this compound can be unlocked, leading to innovative applications across a wide range of non-clinical fields.

Q & A

Q. How can researchers differentiate this compound from structurally similar anthocyanins?

- Methodological Answer : Structural differentiation relies on mass spectrometry (MS) fragmentation patterns and UV-Vis spectral analysis. The compound exhibits a characteristic maximum absorbance at ~527 nm and a distinct [M]+ ion at m/z 611. Differentiation from acetylated or non-acylated derivatives (e.g., Delphinidin-3-O-glucoside, m/z 465) is achieved via collision-induced dissociation (CID) to identify the coumaroyl moiety (loss of 146 Da) .

Q. What protocols optimize extraction of this compound from grape pomace?

- Methodological Answer : Optimal conditions include a liquid-solid ratio of 1.5:1 (mL/g), 1.0% hydrochloric acid in ethanol, 70°C extraction for 40 minutes, and one extraction cycle. This method maximizes yield while minimizing degradation of labile acylated anthocyanins .

Advanced Research Questions

Q. How do environmental factors and agronomic practices influence the concentration of this compound in Vitis vinifera cultivars?

- Methodological Answer : Defoliation treatments (e.g., T1, T2, T3) significantly alter concentrations. For example, T3 treatment in 2016 increased Delphinidin-3-O-(6-p-coumaroyl)-glucoside to 6.27 mg/g, while T1 in 2015 resulted in lower levels (1.34 mg/g). Year-to-year climatic variations also affect biosynthesis, necessitating multi-year trials to isolate environmental vs. treatment effects .

Q. What molecular dynamics (MD) approaches elucidate interactions between this compound and viral proteins (e.g., SARS-CoV-2 spike protein)?

- Methodological Answer : MD simulations (200 ns) combined with MM/PBSA binding free energy calculations assess stability and interaction networks. Key metrics include root mean square deviation (RMSD), radius of gyration (Rg), and hydrogen bonding with viral receptor-binding domains. Delphinidin derivatives show moderate binding free energies (−7.2 kcal/mol), suggesting potential as inhibitory ligands .

Q. How can contradictory data on the stability of this compound under varying storage conditions be reconciled?

- Methodological Answer : Contradictions arise from pH sensitivity (degradation above pH 3), light exposure, and matrix effects (e.g., co-extracted phenolics). Standardized storage in amber vials at −80°C with 0.1% formic acid stabilizes the compound. Discrepancies in year-to-year studies (e.g., 2015 vs. 2016 data) may reflect unmeasured variables like enzymatic activity in raw plant material .

Q. What structural modifications enhance the bioavailability of this compound in pharmacological studies?

- Methodological Answer : Acylation with coumaroyl groups improves lipid solubility and intestinal absorption compared to non-acylated forms. Liposomal encapsulation (e.g., using phosphatidylcholine bilayers) further enhances bioavailability by protecting against gastric degradation and facilitating lymphatic transport .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.